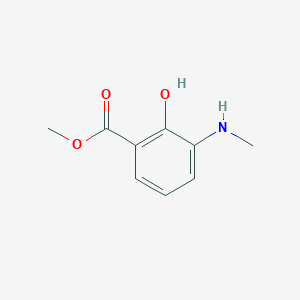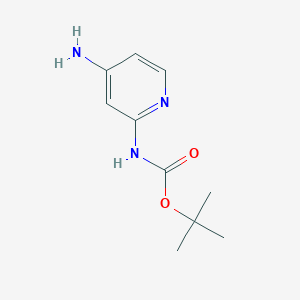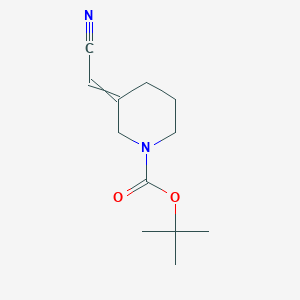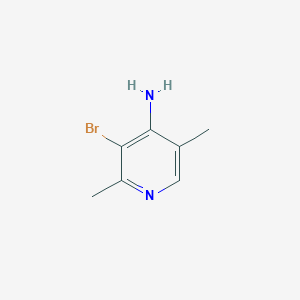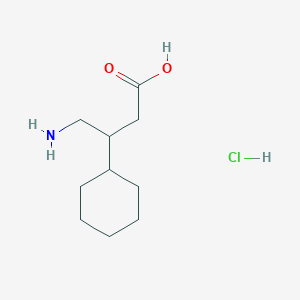![molecular formula C12H8BrN3 B1375707 6-ブロモ-2-フェニル-[1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 86843-98-3](/img/structure/B1375707.png)
6-ブロモ-2-フェニル-[1,2,4]トリアゾロ[1,5-a]ピリジン
概要
説明
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine includes a triazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a phenyl group at the 2-position.
科学的研究の応用
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Safety and Hazards
作用機序
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives are found in numerous natural products exhibiting immense biological activities . They are usually found in medicinal and biologically active compounds .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives can have various biological activities .
生化学分析
Biochemical Properties
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, leading to changes in cellular functions. Additionally, 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell growth. Furthermore, 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine affects gene expression by binding to transcription factors and altering their activity . This can lead to changes in the production of proteins that are crucial for cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity . Additionally, 6-B
準備方法
The synthesis of 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
化学反応の分析
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine: Lacks the phenyl group at the 2-position.
2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine: Lacks the bromine atom at the 6-position.
6-Bromo-2-phenyl-[1,2,4]triazolo[4,3-A]pyridine: Has a different triazole ring fusion pattern.
The uniqueness of 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
IUPAC Name |
6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGHTABUSCLETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
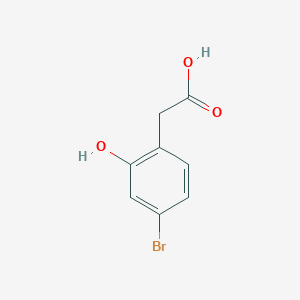
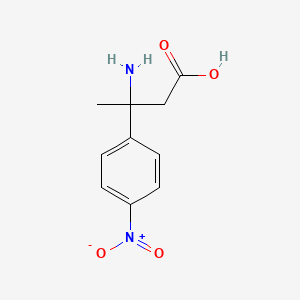
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
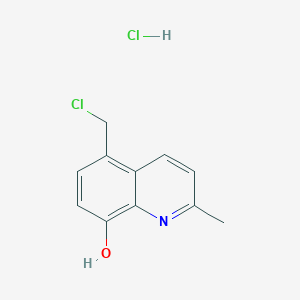
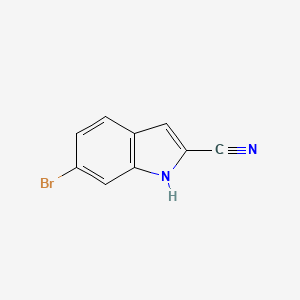
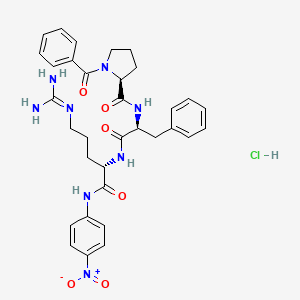
amine hydrochloride](/img/structure/B1375635.png)
